Structural Activity Relationship (SAR) of 1-(4-Oxazol-5-yl-phenyl)-piperazine Derivatives: Design, Synthesis, and Evaluation of CCR1 Antagonists
Structural Activity Relationship (SAR) of 1-(4-Oxazol-5-yl-phenyl)-piperazine Derivatives: Design, Synthesis, and Evaluation of CCR1 Antagonists
Executive Summary
The pursuit of small-molecule antagonists for G-protein coupled receptors (GPCRs) has driven the development of highly specific nitrogen-rich heterocycles. Among these, the 1-(4-oxazol-5-yl-phenyl)-piperazine scaffold has emerged as a privileged pharmacophore, particularly in the design of antagonists targeting the C-C Motif Chemokine Receptor 1 (CCR1) [1]. CCR1 plays a critical role in the chemotaxis of monocytes, macrophages, and T-cells, making it a prime therapeutic target for autoimmune and inflammatory diseases such as rheumatoid arthritis (RA), multiple sclerosis (MS), and tumor immune evasion [2].
This technical guide deconstructs the structural activity relationship (SAR) of this specific scaffold, detailing the causality behind its molecular design, the step-by-step methodologies required for its synthesis, and the biological validation protocols necessary for lead optimization.
Target Biology: The CCR1 Signaling Axis
To understand the SAR of the 1-(4-oxazol-5-yl-phenyl)-piperazine scaffold, one must first understand the target. CCR1 is a Class A GPCR activated primarily by the endogenous chemokines CCL3 (MIP-1α) and CCL5 (RANTES) [3]. Upon ligand binding, CCR1 undergoes a conformational shift that activates the intracellular Gαi subunit. This activation inhibits adenylyl cyclase and triggers the Phospholipase C beta (PLCβ) pathway, leading to the cleavage of PIP2 into IP3 and DAG. The subsequent release of intracellular calcium drives actin cytoskeleton rearrangement, culminating in leukocyte chemotaxis.
Effective CCR1 antagonists must competitively bind to the receptor's allosteric or orthosteric pockets to prevent this Gαi coupling.
Fig 1. CCR1 signaling axis driving leukocyte chemotaxis via Gαi and calcium mobilization.
Structural Activity Relationship (SAR) Analysis
The 1-(4-oxazol-5-yl-phenyl)-piperazine scaffold can be divided into three distinct functional zones. Modifying any of these zones drastically alters the molecule's binding affinity ( IC50 ), metabolic stability, and pharmacokinetic (PK) profile.
Zone 1: The Oxazole Ring (The "Western" Region)
The 5-substituted oxazole ring is not merely a structural placeholder; it acts as a highly stable bioisostere for amides and esters.
-
Causality of Choice: The nitrogen atom (N3) of the oxazole ring serves as a critical hydrogen bond acceptor, interacting directly with key tyrosine residues (e.g., Tyr291) within the CCR1 binding pocket.
-
Metabolic Advantage: Compared to furan or thiophene analogs, the oxazole ring is significantly more resistant to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, improving the drug's half-life.
Zone 2: The Phenyl-Piperazine Core (The Central Spacer)
The central phenyl ring provides a rigid vector, ensuring the correct spatial geometry between the oxazole and the piperazine.
-
Causality of Choice: The piperazine ring is essential for target engagement. The basic nitrogen (N4) of the piperazine has a pKa of approximately 8.5, meaning it is protonated at physiological pH. This protonated amine forms a critical, high-affinity salt bridge with the carboxylate side chain of Glutamate 287 (Glu287) located in transmembrane domain 7 (TM7) of the CCR1 receptor [3].
Zone 3: N4-Substitutions (The "Eastern" Region)
The secondary amine of the piperazine (N4) is the primary site for synthetic diversification. Alkylation, acylation, or the formation of urea linkages at this position dictates the molecule's lipophilic efficiency (LiPE) and subtype selectivity.
-
Optimization: Adding bulky, electron-withdrawing groups (e.g., 3-methoxy-4-chlorobenzyl or 4-chlorophenyl urea) to the N4 position forces the molecule deep into a hydrophobic sub-pocket of CCR1, drastically lowering the IC50 from the micromolar to the low nanomolar range.
Representative SAR Data
The following table summarizes the quantitative impact of various N4-substitutions on the 1-(4-oxazol-5-yl-phenyl)-piperazine core, highlighting the balance between target potency and hERG channel liability (a common off-target effect for basic amines).
| Compound | N4-Substitution (R-Group) | CCR1 Binding IC50 (nM) | THP-1 Chemotaxis IC50 (nM) | hERG Inhibition IC50 (µM) |
| 1 | Hydrogen (Unsubstituted core) | >10,000 | >10,000 | >30.0 |
| 2 | Benzyl | 145 | 310 | 12.5 |
| 3 | 4-Fluorobenzyl | 42 | 95 | 8.2 |
| 4 | 3-Methoxy-4-chlorobenzyl | 5 | 18 | 4.1 |
| 5 | 4-Chlorophenyl urea | 2 | 8 | >30.0 |
Data Interpretation: Transitioning from a basic benzylamine (Compound 4) to a neutral urea linkage (Compound 5) maintains the critical hydrophobic contacts while eliminating the basicity of the N4 nitrogen. This abolishes the hERG liability (improving cardiovascular safety) while maximizing CCR1 antagonism [1].
Experimental Methodologies & Protocols
To ensure scientific integrity, the synthesis and biological validation of these derivatives must follow self-validating, highly controlled workflows.
Fig 2. Step-by-step drug discovery workflow for validating CCR1 antagonists.
Protocol 1: Chemical Synthesis of the Scaffold
The synthesis of the core scaffold relies on a two-step sequence: oxazole formation followed by a palladium-catalyzed cross-coupling.
Step 1: Oxazole Formation via TOSMIC Reaction Causality: Toluenesulfonylmethyl isocyanide (TOSMIC) allows for the direct, one-pot conversion of aldehydes to 5-substituted oxazoles, bypassing multi-step cyclization protocols.
-
Dissolve 4-bromobenzaldehyde (1.0 eq) and TOSMIC (1.1 eq) in anhydrous methanol.
-
Add anhydrous potassium carbonate ( K2CO3 , 1.2 eq) as a base.
-
Reflux the mixture at 65°C for 2–3 hours under an inert argon atmosphere.
-
Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to yield 5-(4-bromophenyl)oxazole. Self-Validation: Confirm the disappearance of the aldehyde peak (~10 ppm) via 1H -NMR.
Step 2: Buchwald-Hartwig Amination Causality: The aryl bromide is not sufficiently electron-deficient for standard Nucleophilic Aromatic Substitution (SNAr). Palladium catalysis is strictly required to form the C-N bond.
-
Combine 5-(4-bromophenyl)oxazole (1.0 eq), N-Boc-piperazine (1.2 eq), Pd2(dba)3 (0.05 eq), and BINAP (0.1 eq) in anhydrous toluene.
-
Add sodium tert-butoxide ( NaOtBu , 1.5 eq) and heat to 90°C overnight.
-
Filter through Celite, concentrate, and deprotect the Boc group using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature.
-
Neutralize and isolate the free base: 1-(4-oxazol-5-yl-phenyl)-piperazine . Self-Validation: LC-MS must show a single peak with [M+H]+=230.1 .
Protocol 2: In Vitro Chemotaxis Assay (Functional Validation)
Binding affinity alone does not guarantee functional antagonism. A Boyden chamber chemotaxis assay is required to prove the compound inhibits CCL3-driven cell migration.
-
Cell Preparation: Culture THP-1 cells (a human monocytic cell line endogenously expressing high levels of CCR1) in RPMI-1640 medium. Starve cells in 0.1% BSA for 2 hours prior to the assay.
-
Compound Incubation: Pre-incubate THP-1 cells ( 1×106 cells/mL) with varying concentrations of the synthesized piperazine derivative (0.1 nM to 10 µM) or DMSO (vehicle control) for 30 minutes at 37°C.
-
Chamber Setup: Add 30 nM of recombinant human CCL3 (MIP-1α) to the lower wells of a 96-well Boyden chamber (5 µm polycarbonate filter).
-
Migration: Load the pre-treated cells into the upper wells. Incubate for 2 hours at 37°C.
-
Quantification: Remove the upper chamber. Lyse the cells that migrated into the lower chamber and quantify using CellTiter-Glo (luminescence proportional to ATP/cell count).
-
Self-Validation: Include a known CCR1 antagonist (e.g., BX-471) as a positive control. The assay is only valid if the vehicle control shows >5-fold migration over basal (no chemokine) wells, ensuring a robust Z'-factor.
Conclusion & Future Perspectives
The 1-(4-oxazol-5-yl-phenyl)-piperazine scaffold represents a masterclass in rational drug design. By leveraging the oxazole ring for metabolic stability and hydrogen bonding, and the piperazine core for critical salt-bridge formation, researchers can generate highly potent CCR1 antagonists. Moving forward, this scaffold is being actively explored not just as a traditional reversible antagonist, but as a targeting ligand for Proteolysis Targeting Chimeras (PROTACs), where the N4 position is utilized as the attachment point for E3-ligase recruiting linkers to induce the targeted degradation of CCR1.
References
- Pennell, A. M. K., et al. (2004). Substituted piperazines (U.S. Patent No. US20040162282A1). U.S. Patent and Trademark Office.
-
Lebre, M. C., et al. (2011). Why CCR2 and CCR5 Blockade Failed and Why CCR1 Blockade Might Still Be Effective in the Treatment of Rheumatoid Arthritis. PLOS ONE, 6(7), e21772. Available at:[Link]
-
Zaliani, A., et al. (2011). Exploring a Model of a Chemokine Receptor/Ligand Complex in an Explicit Membrane Environment by Molecular Dynamics Simulation: The Human CCR1 Receptor. Journal of Chemical Information and Modeling, 51(10), 2652–2665. Available at:[Link]
